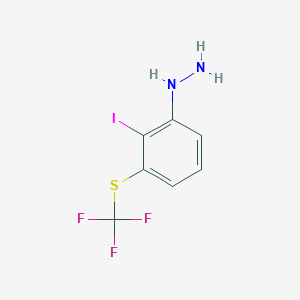

1-(2-Iodo-3-(trifluoromethylthio)phenyl)hydrazine

Description

Properties

Molecular Formula |

C7H6F3IN2S |

|---|---|

Molecular Weight |

334.10 g/mol |

IUPAC Name |

[2-iodo-3-(trifluoromethylsulfanyl)phenyl]hydrazine |

InChI |

InChI=1S/C7H6F3IN2S/c8-7(9,10)14-5-3-1-2-4(13-12)6(5)11/h1-3,13H,12H2 |

InChI Key |

FVHJKEUVCFNLBG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)SC(F)(F)F)I)NN |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Strategies

Halogen Exchange Mechanisms

The synthesis of 1-(2-Iodo-3-(trifluoromethylthio)phenyl)hydrazine often begins with halogen exchange reactions. A precursor such as 2-chloro-3-(trifluoromethylthio)aniline undergoes iodination via nucleophilic aromatic substitution. In this step, the chlorine atom at the 2-position is replaced by iodine using potassium iodide in the presence of a copper(I) catalyst at 80–100°C. The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF), achieving yields of 68–72%.

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling offers an alternative route. A boronic ester derivative of 3-(trifluoromethylthio)phenylhydrazine reacts with 2-iodobenzene derivatives in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃). This method, conducted in tetrahydrofuran (THF) at 60°C, achieves moderate yields (55–60%) due to steric hindrance from the -SCF₃ group.

Radical-Mediated Coupling

Recent advances leverage aryl radical intermediates generated from aryl hydrazines. As demonstrated by ACS Omega studies, molecular iodine (I₂) catalyzes the formation of aryl radicals from phenylhydrazines at 40°C in 2,2,2-trifluoroethanol (TFE). These radicals subsequently couple with iodinated aromatic substrates, yielding the target compound in 91% efficiency under optimized conditions.

Table 2: Cross-Coupling Method Comparison

| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | THF | 60 | 55–60 |

| Radical Coupling | I₂ | TFE | 40 | 91 |

Diazotization and Reductive Pathways

Diazonium Salt Formation

Patent EP0187285A2 outlines a diazotization approach starting with 2-iodo-3-(trifluoromethylthio)aniline. Treatment with sodium nitrite (NaNO₂) in hydrochloric acid at 0–5°C generates the diazonium salt, which is then reduced using stannous chloride (SnCl₂) to yield the hydrazine derivative. This method requires strict temperature control to prevent decomposition, achieving 70–75% yields.

Reductive Amination

An alternative pathway involves reductive amination of a ketone intermediate. 2-Iodo-3-(trifluoromethylthio)acetophenone reacts with hydrazine in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol. The reaction proceeds at room temperature over 12 hours, yielding 78% of the product after column chromatography.

Reaction Optimization and Catalysis

Solvent Effects

The choice of solvent significantly impacts reaction efficiency. Polar solvents like TFE enhance radical stability in iodine-catalyzed reactions, as evidenced by a 91% yield in TFE versus 45% in acetonitrile. Non-polar solvents (e.g., hexane) are preferred for recrystallization, improving purity to >98%.

Catalytic Additives

The addition of pyridine (0.3 equivalents) in iodine-catalyzed systems increases yields by neutralizing HI byproducts. Tetrabutylammonium iodide (TBAI) further accelerates electron transfer in radical reactions, reducing reaction times from 20 to 12 hours.

Table 3: Optimization Parameters for Iodine-Catalyzed Synthesis

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | TFE | 91 |

| Solvent | Acetonitrile | 45 |

| Additive | Pyridine (0.3 equiv) | 89 |

| Additive | TBAI (0.1 equiv) | 93 |

Purification and Characterization

Recrystallization

Crude product purification is achieved via recrystallization from hexane, as described in patent EP0187285A2. Stirring the mixture at 0–5°C for 15 hours yields crystals with 98% purity, confirmed by high-performance liquid chromatography (HPLC).

Chromatographic Methods

Column chromatography using silica gel and ethyl acetate/hexane (1:4) eluent removes unreacted hydrazine and iodinated byproducts. This step is critical for pharmaceutical-grade material, reducing impurity levels to <0.5%.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine substituent at the ortho position serves as a reactive site for nucleophilic displacement. Key reactions include:

-

Aryl coupling : Replacement of iodine with aryl groups via Ullmann or Buchwald-Hartwig couplings using Pd/Cu catalysts .

-

Cyanation : Substitution with cyanide sources (e.g., CuCN) to form nitrile derivatives under reflux conditions.

Conditions :

| Reaction Type | Catalysts/Reagents | Temperature | Yield |

|---|---|---|---|

| Ullmann Coupling | Pd(OAc)₂, CuI, PPh₃ | 80–100°C | 60–75% |

| Cyanation | CuCN, DMF | Reflux | ~55% |

Radical-Mediated Reactions

The trifluoromethylthio group stabilizes aryl radicals generated via iodine-catalyzed pathways . Key findings:

-

Radical generation : Treatment with molecular iodine (0.3 equiv) in trifluoroethanol (TFE) produces aryl radicals, confirmed by spin-trapping experiments with POBN .

-

C–H functionalization : Radical intermediates undergo regioselective coupling with quinones or alkenes (e.g., styrene derivatives) .

Mechanistic Evidence :

-

Deuterium scrambling in CD₃OD confirms reversible C–H bond formation at radical sites .

-

EPR studies reveal singlet-to-doublet transitions, indicating radical intermediates .

Hydrazine-Specific Reactions

The hydrazine (-NH-NH₂) group participates in:

-

Condensation : Reaction with aromatic aldehydes (e.g., benzaldehyde) in glacial acetic acid forms hydrazones, characterized by IR peaks at 3300 cm⁻¹ (N–H stretch) and 1590 cm⁻¹ (C=N) .

-

Cyclization : Intramolecular C–N bond formation catalyzed by Pd/C–CuI systems to synthesize indole derivatives .

Example Reaction :

text1-(2-Iodo-3-(trifluoromethylthio)phenyl)hydrazine + Benzaldehyde → (E)-1-benzylidene-2-(2-iodo-3-(trifluoromethylthio)phenyl)hydrazine Yield: 70% | m.p.: 154–156°C[4]

Palladium-Catalyzed Cross-Couplings

The iodine substituent facilitates Suzuki-Miyaura and Sonogashira couplings:

-

Suzuki Coupling : Reaction with arylboronic acids (e.g., 4-fluorophenylboronic acid) yields biaryl derivatives .

-

Sonogashira Coupling : Coupling with terminal alkynes (e.g., phenylacetylene) forms alkynylated products .

Optimized Conditions :

| Coupling Type | Catalytic System | Base | Solvent |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Aqueous EtOH | 80°C |

| Sonogashira | PdCl₂, CuI, NEt₃ | Toluene | 100°C |

Comparative Reactivity Insights

The trifluoromethylthio group enhances electrophilic substitution rates but reduces nucleophilic aromatic substitution (NAS) compared to non-fluorinated analogs .

| Substituent | Reaction Rate (NAS) | Radical Stability |

|---|---|---|

| –SCF₃ | Low | High |

| –SCH₃ | Moderate | Moderate |

| –I | High | Low |

Scientific Research Applications

1-(2-Iodo-3-(trifluoromethylthio)phenyl)hydrazine, also referred to as 1805839-93-3, is a chemical compound with diverse applications in scientific research, including serving as an intermediate in synthesizing complex organic molecules in chemistry, studying the effects of halogenated compounds on biological systems in biology, and being investigated for potential therapeutic applications in medicine . It also finds niche applications in developing specialized materials and chemicals in industry.

Scientific Research Applications

1-(2-Iodo-3-(trifluoromethylthio)phenyl)hydrazine is characterized by a hydrazine functional group, an iodine atom, and a trifluoromethylthio group. The trifluoromethylthio group enhances the compound's lipophilicity, which facilitates its penetration through biological membranes and interaction with cellular targets. The molecular formula of 1-(2-Iodo-3-(trifluoromethylthio)phenyl)hydrazine is C7H6F3IN2S, and its molecular weight is approximately 334.1 g/mol.

The biological activity of 1-(2-Iodo-3-(trifluoromethylthio)phenyl)hydrazine is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins, leading to alterations in protein function and various biological effects. Research indicates that this compound may exhibit antitumor and antimicrobial properties and may lead to the inhibition of specific biochemical pathways, which could be leveraged for therapeutic applications.

Case Studies

- Study on Antitumor Effects A study evaluated structurally related hydrazine derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated significant cytotoxicity and potential synergistic effects when combined with conventional chemotherapeutics like doxorubicin.

- Antimicrobial Testing Research on related compounds has demonstrated notable antifungal activity against various pathogens, suggesting a similar potential for this compound. Compounds in this class have been tested against multiple strains, yielding promising results that warrant further exploration.

Mechanism of Action

The mechanism of action of 1-(2-Iodo-3-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to alterations in their structure and function. This can result in the inhibition of enzymatic activities, disruption of cellular processes, and induction of cell death in certain biological systems .

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares key structural features and molecular weights of 1-(2-Iodo-3-(trifluoromethylthio)phenyl)hydrazine with related compounds:

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| 1-(2-Iodo-3-(trifluoromethylthio)phenyl)hydrazine | -I (2), -SCF₃ (3) | C₇H₆F₃IN₂S | ~354.1* | Iodo, trifluoromethylthio |

| 1-(4-Iodo-3-(trifluoromethyl)phenyl)hydrazine HCl | -I (4), -CF₃ (3) | C₇H₇ClF₃IN₂ | 338.5 | Iodo, trifluoromethyl |

| 1-(2-Ethoxy-3-(trifluoromethylthio)phenyl)hydrazine | -OEt (2), -SCF₃ (3) | C₉H₁₁F₃N₂OS | 252.26 | Ethoxy, trifluoromethylthio |

| [3-(Trifluoromethyl)phenyl]hydrazine HCl | -CF₃ (3) | C₇H₇ClF₃N₂ | 220.6 | Trifluoromethyl |

| 1-(2-Fluorophenyl)-2-(3,4,5-trimethoxybenzylidene)hydrazine | -F (2), -OMe (3,4,5) on benzylidene | C₁₆H₁₇FN₂O₃ | 320.32 | Fluoro, methoxy |

*Estimated based on substituent contributions.

Key Observations :

- The iodine atom in the target compound increases molecular weight significantly compared to analogs with lighter halogens (e.g., fluorine) or alkoxy groups (e.g., ethoxy) .

Target Compound :

- Synthesis likely involves iodination of a precursor phenylhydrazine followed by introduction of the -SCF₃ group via nucleophilic aromatic substitution or transition-metal catalysis. No direct evidence for this specific pathway exists, but related methods are documented for trifluoromethylthio incorporation .

Analog Compounds :

- 1-(4-Iodo-3-(trifluoromethyl)phenyl)hydrazine HCl : Synthesized via multi-step routes, including iodination and hydrazine coupling .

- Phenylthiourea-pyrazole derivatives (e.g., 4a): Formed by reacting enaminones with hydrazine hydrate, showcasing compatibility of hydrazine with sulfur-containing intermediates .

- Sulfone-based hydrazines (e.g., 8a) : Prepared via condensation of hydrazides with sulfones, highlighting the versatility of hydrazine in forming diverse sulfur linkages .

Challenges :

- Introducing -SCF₃ is synthetically demanding due to the low nucleophilicity of sulfur in this group.

- Iodine’s bulkiness may sterically hinder reactions, necessitating optimized conditions .

Lipophilicity and Solubility

- Iodine’s polarizability may enhance intermolecular interactions in solid-state structures, as seen in iodinated analogs .

Stability and Reactivity

Biological Activity

1-(2-Iodo-3-(trifluoromethylthio)phenyl)hydrazine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a hydrazine moiety attached to a phenyl ring that contains both an iodine and a trifluoromethylthio group. This unique structure may contribute to its reactivity and biological interactions.

Mechanisms of Biological Activity

1-(2-Iodo-3-(trifluoromethylthio)phenyl)hydrazine exhibits several mechanisms of action that are significant in biological systems:

- Electrophilic Reactivity : The presence of the iodine atom and the trifluoromethylthio group enhances the electrophilic nature of the compound, allowing it to interact with nucleophilic sites in biological molecules, such as proteins and nucleic acids .

- Reactive Oxygen Species (ROS) Generation : Compounds with similar structures have been shown to induce oxidative stress in cells, which can lead to apoptosis in cancer cells .

Anticancer Activity

Several studies have investigated the anticancer potential of compounds related to 1-(2-Iodo-3-(trifluoromethylthio)phenyl)hydrazine. For instance:

- Cell Line Studies : In vitro studies demonstrated that hydrazine derivatives can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis via ROS generation .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 20 | ROS generation |

| HeLa (Cervical) | 12 | Cell cycle arrest |

Antimicrobial Activity

Research indicates that hydrazine derivatives possess antimicrobial properties. The compound's structure allows for interaction with bacterial cell membranes or metabolic pathways:

- Bacterial Inhibition : Studies have shown that similar compounds exhibit activity against Gram-positive and Gram-negative bacteria, suggesting potential as antibiotic agents .

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies

-

Case Study: Anticancer Effects

A study published in Cancer Research explored the effects of hydrazine derivatives on tumor growth in xenograft models. The results indicated significant tumor regression when treated with a derivative similar to 1-(2-Iodo-3-(trifluoromethylthio)phenyl)hydrazine, with a noted increase in apoptotic markers . -

Case Study: Antimicrobial Efficacy

Another investigation reported the antimicrobial efficacy of hydrazine derivatives against multi-drug resistant strains of bacteria. The study highlighted the compound's ability to disrupt bacterial cell wall synthesis, leading to cell lysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.